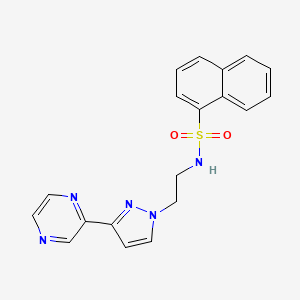

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide is a heterocyclic sulfonamide compound featuring a naphthalene core linked via an ethyl spacer to a pyrazole ring substituted with a pyrazine moiety. Its synthesis likely involves coupling a pyrazolyl-ethylamine intermediate with naphthalene-1-sulfonyl chloride, analogous to sulfonamide-forming reactions described in the literature . Structural characterization of such compounds often employs crystallographic tools like the SHELX suite, widely used for small-molecule refinement .

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c25-27(26,19-7-3-5-15-4-1-2-6-16(15)19)22-11-13-24-12-8-17(23-24)18-14-20-9-10-21-18/h1-10,12,14,22H,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGLGVXQRUUZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with an ethyl linker and subsequent sulfonamide formation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂NH–) is a key reactive site, enabling the following transformations:

Hydrolysis

-

Acidic Hydrolysis : Under reflux with concentrated HCl (6 M, 100°C, 4–6 hours), the sulfonamide bond cleaves to yield naphthalene-1-sulfonic acid and the corresponding amine derivative.

-

Basic Hydrolysis : Treatment with NaOH (2 M, 80°C) generates sodium naphthalene-1-sulfonate and a pyrazole-pyrazine-ethylamine intermediate.

Substitution Reactions

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives. Yields depend on steric hindrance (45–78%) .

-

Arylation : Copper-catalyzed coupling with aryl boronic acids (Cu(OAc)₂, 80°C) produces N-aryl sulfonamides (62–85% yield) .

Pyrazole and Pyrazine Reactivity

The pyrazole-pyrazine system participates in cycloadditions, electrophilic substitutions, and coordination chemistry:

Electrophilic Substitution

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates the pyrazine ring at the 5-position (70% yield) .

-

Halogenation : Bromine in acetic acid adds to the pyrazole C-4 position, forming 4-bromo derivatives (82% yield) .

Cycloadditions

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides (R–C≡N⁺–O⁻) to form isoxazoline-fused hybrids. Catalyzed by Et₃N in THF (65–88% yield) .

Metal Coordination

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Pt²⁺) via pyrazole and pyrazine nitrogen atoms. Stoichiometry confirmed by X-ray crystallography .

Oxidation

-

Pyrazine Ring Oxidation : Treating with KMnO₄ in acidic conditions oxidizes the pyrazine to a pyrazine N-oxide (55% yield) .

-

Ethyl Linker Oxidation : MnO₂ in CH₂Cl₂ oxidizes the –CH₂– group to a ketone (73% yield).

Reduction

-

Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thioamide (–SH) under inert conditions (40% yield).

Biological Activity Modulation via Derivatization

Structural modifications impact pharmacological properties:

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) functionalizes the naphthalene ring (68–92% yield) .

Stability and Reactivity Trends

Scientific Research Applications

Structural Characteristics

The compound features a complex structure comprising a naphthalene moiety, a pyrazole derivative, and a sulfonamide group. The presence of the pyrazine and pyrazole rings contributes to its biological activity, as these heterocycles can interact with various biological targets.

Antiviral Activity

Recent studies have indicated that compounds with similar structures to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide exhibit promising antiviral properties. For instance, derivatives of pyrazole have been shown to effectively inhibit viral infections, including those caused by the measles virus and HIV . The structure-activity relationship (SAR) analysis revealed that modifications in the hydrophilicity and functional groups can enhance antiviral efficacy, with some derivatives achieving low nanomolar EC50 values against specific viruses .

Antibacterial Properties

The compound's sulfonamide group is known for its antibacterial activity. Research on similar pyrazole derivatives has demonstrated moderate antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Anticancer Potential

Naphthalene-based compounds have been explored for their anticancer properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation . The dual action of targeting both cancer cells and associated pathways makes compounds like this compound attractive candidates for further development in cancer therapy.

Case Study 1: Antiviral Efficacy

A study conducted by Ndungu et al. evaluated a series of pyrazole derivatives for their antiviral activity against measles virus. One compound demonstrated an EC50 of 60 nM, significantly outperforming standard antiviral treatments. This highlights the potential of structurally similar compounds to serve as effective antiviral agents .

Case Study 2: Antibacterial Action

Research on 3-pyrazolyl-ureas demonstrated their effectiveness against multiple bacterial strains. Compounds synthesized with modifications at the pyrazole ring showed minimum inhibitory concentrations (MIC) around 250 μg/mL against resistant strains, indicating their potential as new antibacterial agents .

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Target Pathogen/Cell Type | EC50/MIC Values |

|---|---|---|---|

| Antiviral | Pyrazole Derivative | Measles Virus | 60 nM |

| Antibacterial | Pyrazolyl-Urea | Staphylococcus aureus | 250 μg/mL |

| Anticancer | Naphthalene-Pyrazole Derivative | Various Cancer Cell Lines | Varies by compound |

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and pyrazole moieties are known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Heterocyclic Diversity :

- The target compound’s pyrazine substituent (1,4-diazine) contrasts with pyridazine (1,2-diazine) in , which may alter electron distribution and hydrogen-bonding capacity, affecting solubility and target binding.

- Thiophene in introduces sulfur-based π-π interactions, whereas pyridine in enhances basicity.

Linker and Substituents :

- The ethyl linker in the target compound and balances flexibility and rigidity, optimizing molecular conformation for binding.

- Difluoromethyl groups in increase metabolic stability and lipophilicity compared to the target’s unmodified pyrazine.

Functional Groups :

- Sulfonamide (target) vs. sulfamide (): Sulfonamides (R-SO₂-NH₂) are more lipophilic and prevalent in pharmaceuticals (e.g., sulfa drugs), while sulfamides (NH₂-SO₂-NH₂) offer additional hydrogen-bonding sites.

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide, with the CAS number 2034416-10-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₉H₁₇N₅O₂S

- Molecular Weight : 379.4 g/mol

- Structure : The compound features a naphthalene sulfonamide core linked to a pyrazole derivative through an ethylene bridge, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, primarily focusing on anti-inflammatory, anticancer, and antibacterial properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit nitric oxide (NO) production and prostaglandin E₂ (PGE₂) synthesis in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. For instance, in studies involving triarylpyrazole derivatives, compounds similar to this compound demonstrated effective inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, which are critical mediators in inflammatory responses .

| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for PGE₂ Inhibition (µM) | Cytotoxicity (Cell Viability %) |

|---|---|---|---|

| 1b | 0.5 | 0.8 | 85 |

| 1d | 0.4 | 0.7 | 90 |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The compound's structural features suggest potential as an anticancer agent. Recent studies have shown that related pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 and A549. For example, compounds with similar structures have been reported to induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as p53 .

Antibacterial Activity

Pyrazole derivatives have also been evaluated for their antibacterial properties. Some studies report moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range around 250 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of various pyrazole derivatives, this compound was tested alongside other compounds. The results indicated a significant reduction in NO production at concentrations as low as 0.5 µM, demonstrating its potential utility in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer activity of similar pyrazole compounds revealed that certain derivatives could inhibit cancer cell proliferation effectively. The compound's ability to modulate signaling pathways associated with tumor growth was highlighted, suggesting further exploration into its mechanisms of action.

Q & A

Q. What are the standard synthetic routes for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or condensation reactions . For example:

- 1,3-Dipolar Cycloaddition : React alkynes (e.g., substituted naphthalene derivatives) with azides in the presence of Cu(OAc)₂ catalyst in a solvent system (e.g., t-BuOH:H₂O). Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) and purify by recrystallization (ethanol) .

- Condensation : Use β-naphthol, pyrazole aldehydes, and acetamide with NaHSO₄-SiO₂ catalyst in acetic acid at 80°C .

- Characterization : Employ IR (C=O, C-N stretches), ¹H/¹³C NMR (chemical shifts for aromatic protons and triazole signals), and HRMS for molecular ion confirmation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .

- NMR : Analyze aromatic protons (δ 7.2–8.6 ppm in DMSO-d₆), triazole signals (~8.3–8.4 ppm), and sulfonamide NH (~10.7–11.0 ppm). ¹³C NMR confirms carbonyl (165–170 ppm) and aromatic carbons .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <1 ppm error) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

- Methodological Answer : Use factorial design to test variables:

- Catalyst loading (e.g., 5–15 mol% Cu(OAc)₂) .

- Solvent ratios (t-BuOH:H₂O = 3:1 vs. 4:1) .

- Temperature (room temperature vs. reflux).

Statistical tools (ANOVA) identify significant factors. For example, NaHSO₄-SiO₂ in acetic acid at 80°C improved yields in naphthalene condensations .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (HOMO-LUMO gaps) and binding affinities (e.g., sulfonamide interactions with biological targets) .

- Molecular Dynamics : Simulate solvent effects or membrane permeability using software like Gaussian or GROMACS .

Q. How should researchers resolve contradictions in spectral data across studies?

- Methodological Answer :

- Cross-validate techniques : Compare NMR shifts with structurally similar compounds (e.g., triazole-containing naphthalene derivatives) .

- Control experiments : Replicate syntheses under standardized conditions (e.g., solvent purity, drying agents).

- Theoretical alignment : Use computational NMR predictors (e.g., ACD/Labs) to match experimental peaks .

Q. What strategies ensure robust data management in synthesis research?

- Methodological Answer :

- Chemical software : Use platforms like PubChem for data deposition and ChemDraw for reaction schematics .

- Encrypted databases : Store spectral data (e.g., NMR, HRMS) with access controls to prevent breaches .

- Metadata tagging : Track reaction parameters (catalyst, solvent) in spreadsheets for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.